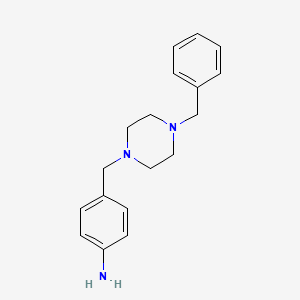

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

描述

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.40 g/mol . This compound is characterized by the presence of a benzylpiperazine moiety attached to a phenylamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.

属性

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGOTIAYUKPHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592441 | |

| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422517-70-2 | |

| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Routes

The preparation of this compound can be achieved through several synthetic approaches:

Benzylation of Piperazine : This method typically involves the reaction of piperazine with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzylpiperazine intermediate.

Reduction of Intermediate Compounds : Subsequent reduction steps may involve using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro or carbonyl groups into amines, leading to the formation of the final product.

Specific Methods from Literature

Method A: Benzylation followed by Amination

- Reagents : Benzyl chloride, piperazine, and an amine source.

- Procedure :

- Piperazine is reacted with benzyl chloride in an organic solvent (e.g., DMF or DMSO) at elevated temperatures.

- After completion, the mixture is cooled and treated with an amine source (e.g., aniline).

- The product is purified through recrystallization.

Method B: One-Pot Synthesis

Method C: Microwave-Assisted Synthesis

Comparative Analysis of Methods

The following table summarizes the key characteristics of the different preparation methods:

| Method | Reaction Type | Time Required | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Method A | Benzylation + Amination | Moderate | 60-80 | High yield, straightforward | Multiple steps |

| Method B | One-Pot | Short | 70-90 | Simplified procedure | Requires careful monitoring |

| Method C | Microwave-Assisted | Very Short | 80-95 | Rapid synthesis | Equipment cost |

化学反应分析

Types of Reactions

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the benzylpiperazine moiety.

科学研究应用

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a probe in biological studies.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

作用机制

The mechanism of action of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

- 4-(4-Phenylpiperazin-1-ylmethyl)phenylamine

- 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Comparison

Compared to similar compounds, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other related compounds .

生物活性

Overview

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, with the molecular formula and a molecular weight of 281.40 g/mol, is a compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its antimicrobial , anticancer , and neuropharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It likely interacts with cellular targets, disrupting essential biochemical pathways that lead to the inhibition of growth in pathogens.

- Anticancer Properties : Research indicates that this compound can influence cancer cell metabolism and proliferation through modulation of signaling pathways and gene expression, potentially leading to apoptosis in cancerous cells .

- Neuropharmacological Effects : The compound has shown promise as a modulator of neurotransmitter systems, particularly through its interactions with muscarinic acetylcholine receptors and serotonin receptors. This suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions.

Cellular Effects

This compound affects various cellular processes:

- Cell Signaling : It modulates signaling pathways by binding to receptors, altering downstream effects related to cell growth and differentiation.

- Gene Expression : The compound influences transcription factors that regulate gene expression, impacting cellular responses to stress and growth signals .

- Metabolic Pathways : It has been observed to inhibit enzymes involved in metabolic pathways such as glycolysis, leading to reduced energy production in cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study :

- A study demonstrated that the compound exhibited significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating robust antibacterial activity.

- Anticancer Activity :

- Neuropharmacological Effects :

- Experimental models indicated that the compound acted as an anxiolytic agent in mice, reversing anxiety-like behaviors induced by lipopolysaccharide (LPS) administration. This was linked to its action as a 5-HT3 receptor antagonist.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth in bacteria and fungi | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of serotonin receptors |

IC50 Values for Anticancer Activity

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, and how can reaction efficiency be optimized?

- Answer : A reductive amination approach is commonly employed, similar to methods used for synthesizing structurally related intermediates like 1-Benzyl-4-(phenylamino)piperidine (Scheme 2.3, ). Optimize reaction conditions by adjusting molar ratios (e.g., amine:aldehyde:reducing agent = 1:1.2:1.5), solvent systems (e.g., dichloromethane or tetrahydrofuran), and temperature (room temperature to 50°C). Sodium triacetoxyborohydride (STAB) is preferred for its selectivity in reductive aminations. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can improve yields (≥85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of 1H/13C NMR to confirm the benzylpiperazine and aniline moieties (e.g., aromatic protons at δ 6.5–7.2 ppm, piperazine CH2 at δ 2.5–3.5 ppm). LC-MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z ~322). UV/Vis spectroscopy (λmax ~249–296 nm) can monitor electronic transitions in conjugation with aromatic systems .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Use airtight, light-resistant containers to avoid photodegradation. Stability is maintained for ≥5 years under these conditions, as observed for structurally similar reference standards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like the ICReDD framework integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, catalyst selection). For example, computational screening of nucleophilic substitution sites on the aniline group can guide functionalization strategies .

Q. What methodological approaches resolve contradictory data in reaction yields between synthetic batches?

- Answer : Use design of experiments (DOE) to isolate variables (e.g., reagent purity, moisture levels). High-resolution HPLC-MS identifies by-products (e.g., unreacted intermediates or oxidation products). For example, discrepancies in yields may arise from incomplete reductive amination; adding molecular sieves to control moisture can improve reproducibility .

Q. How do steric and electronic effects of the benzylpiperazine moiety influence the compound’s reactivity in cross-coupling reactions?

- Answer : The benzyl group introduces steric hindrance, reducing accessibility to the piperazine nitrogen. Hammett substituent constants (σ) quantify electronic effects of substituents on the benzyl ring. Computational electron density maps (e.g., NBO analysis) reveal charge distribution at the aniline NH2 group, affecting its nucleophilicity in Buchwald-Hartwig couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。